molecular formula C9H4Br2FN B13629822 1,4-Dibromo-8-fluoroisoquinoline CAS No. 1367789-66-9

1,4-Dibromo-8-fluoroisoquinoline

Cat. No.: B13629822
CAS No.: 1367789-66-9
M. Wt: 304.94 g/mol
InChI Key: SSUSMJWSDHJBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibromo-8-fluoroisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the direct introduction of bromine and fluorine atoms onto the isoquinoline ring. This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-8-fluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

1,4-Dibromo-8-fluoroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dibromo-8-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromoisoquinoline
  • 8-Fluoroisoquinoline
  • 1,4-Difluoroisoquinoline

Comparison

1,4-Dibromo-8-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring.

Properties

CAS No.

1367789-66-9

Molecular Formula

C9H4Br2FN

Molecular Weight

304.94 g/mol

IUPAC Name

1,4-dibromo-8-fluoroisoquinoline

InChI

InChI=1S/C9H4Br2FN/c10-6-4-13-9(11)8-5(6)2-1-3-7(8)12/h1-4H

InChI Key

SSUSMJWSDHJBQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=C2Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.